1-[6-(Chloromethyl)pyridin-2-yl]ethanone
CAS No.: 135450-44-1
Cat. No.: VC21146356
Molecular Formula: C8H8ClNO
Molecular Weight: 169.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135450-44-1 |
|---|---|
| Molecular Formula | C8H8ClNO |
| Molecular Weight | 169.61 g/mol |
| IUPAC Name | 1-[6-(chloromethyl)pyridin-2-yl]ethanone |
| Standard InChI | InChI=1S/C8H8ClNO/c1-6(11)8-4-2-3-7(5-9)10-8/h2-4H,5H2,1H3 |
| Standard InChI Key | YQKSTWSKIKGDPH-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=CC(=N1)CCl |
| Canonical SMILES | CC(=O)C1=CC=CC(=N1)CCl |
Introduction
Structural Characteristics and Basic Properties
Molecular Structure and Identification
1-[6-(Chloromethyl)pyridin-2-yl]ethanone consists of a pyridine ring with two functional groups: an acetyl (ethanone) group at position 2 and a chloromethyl group at position 6. This arrangement creates a molecule with multiple reaction sites, making it potentially valuable for synthetic applications. The compound shares structural similarities with 1-[6-(bromomethyl)pyridin-2-yl]ethanone, for which more data is available.
Based on analogous compounds, we can construct the following predicted properties table:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₈H₈ClNO |
| Molecular Weight | Approximately 169.61 g/mol |
| Appearance | Likely a solid at room temperature |
| Functional Groups | Pyridine ring, carbonyl group, chloromethyl group |
| Bond Types | Aromatic, single bonds, double bond (C=O) |
The structure features a pyridine nitrogen that can act as a weak base, a carbonyl group that can participate in nucleophilic addition reactions, and a chloromethyl group that can undergo nucleophilic substitution reactions. This combination of functional groups makes the compound highly versatile in organic synthesis.
Synthetic Methods and Preparation
Chlorination of 1-(6-Methylpyridin-2-yl)ethanone
A direct approach would involve the chlorination of 1-(6-methylpyridin-2-yl)ethanone using chlorinating agents such as N-chlorosuccinimide (NCS) with a radical initiator. This method would parallel the bromination procedures used for creating the bromo analog.
Modification of 1-(6-Bromomethylpyridin-2-yl)ethanone
Another potential route would be the conversion of the bromo analog to the chloro compound via halogen exchange reactions. This could involve nucleophilic substitution with chloride ions under appropriate conditions.
Adaptation of Sonogashira Coupling Methods
The synthesis pathway for 1-(6-ethynylpyridin-2-yl)ethanone provides insights into potential routes. A modified procedure based on this synthesis might involve:
-
Starting with 1-(6-bromopyridin-2-yl)ethan-1-one
-
Performing appropriate transformations to introduce the chloromethyl group instead of the ethynyl group
The procedure might adapt the following reaction conditions: "l-(6-bromopyridin-2-yl)ethan-l-one (l.0g, 5.0mmol, leq), Cul (38mg, 0.2mmol, 0.04 eq), PdCl₂(PPh₃)₂ (140mg, 0.2mmol, 0.04 eq) in THF (10ml), TEA (1.5ml) was degassed under bubbling nitrogen for 10 min" , but with modified reagents to achieve chloromethylation rather than ethynylation.
Reaction Conditions and Considerations
For the synthesis of 1-[6-(Chloromethyl)pyridin-2-yl]ethanone, several important considerations should be taken into account:
-
The reaction environment likely needs to be moisture-free to prevent hydrolysis of reactive intermediates
-
Temperature control is essential, as evidenced by the careful temperature regulation in the synthesis of related compounds
-
Purification methods similar to those used for the bromo analog might be employed, including "silica gel chromatography"
-
Safety precautions must be observed due to the potential reactivity of the chloromethyl group
Chemical Reactivity and Applications
Reactive Sites and Chemical Behavior
1-[6-(Chloromethyl)pyridin-2-yl]ethanone possesses three principal reactive sites:
-
The chloromethyl group: A reactive electrophile capable of participating in nucleophilic substitution reactions
-
The carbonyl group: Can undergo nucleophilic addition reactions, reduction, or conversion to other functional groups
-
The pyridine nitrogen: Can act as a nucleophile or coordinate with metal ions
These reactive sites make the compound versatile for various transformations in organic synthesis.
As a Building Block for Heterocyclic Compounds
The compound could serve as a valuable intermediate in the synthesis of complex heterocyclic compounds. The presence of both chloromethyl and acetyl groups provides multiple handles for further functionalization.
Pharmaceutical Precursor
Comparative Analysis with Structural Analogs
Comparison with 1-[6-(Bromomethyl)pyridin-2-yl]ethanone
The bromo analog (CAS#: 476454-75-8) provides the closest comparison:
The chloro compound would generally be less reactive in nucleophilic substitution reactions compared to the bromo analog but might offer better stability for certain applications.
Comparison with 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone
The trifluoromethyl analog (CAS#: 944904-58-9) differs substantially in electronic properties:
| Property | 1-[6-(Chloromethyl)pyridin-2-yl]ethanone | 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone |
|---|---|---|
| Electronic Effect | Inductively withdrawing | Strongly electron-withdrawing |
| Reactivity | Reactive chloromethyl group | Stable CF₃ group |
| Applications | Synthetic intermediate | Potential applications in materials requiring stability |
The trifluoromethyl group creates a more electronically deficient pyridine ring compared to the chloromethyl group, which would affect the reactivity of the acetyl group and the pyridine nitrogen .
Research Implications and Future Directions
Challenges and Considerations
Several challenges might be encountered in working with this compound:
-
The potential reactivity of the chloromethyl group might lead to stability issues during storage
-
The compound may be moisture-sensitive, requiring careful handling
-
Selective reactivity at one functional group over others might require careful control of reaction conditions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume